molecular formula C21H29FNO3P B2612938 N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline CAS No. 438483-75-1

N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline

Cat. No. B2612938
CAS RN: 438483-75-1
M. Wt: 393.439
InChI Key: ICRLQGZHUNLQER-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline consists of a phosphoramidate group attached to an aniline group . The specific arrangement of these groups and their interactions contribute to the compound’s properties and reactivity .

Scientific Research Applications

Synthesis of α-Aminophosphonates

This compound can be used as a catalyst for the synthesis of α-aminophosphonates . The α-aminophosphonates are synthesized using a multicomponent Kabachnik-Fields reaction in one pot of aromatic aldehyde, aniline, and diethylphosphite . This eco-friendly procedure was extended for the preparation of a series of α-aminophosphonates in ethanol as a green solvent, giving the desired products with high chemical yields up to 90% .

Corrosion Inhibitors

Phosphonates and phosphonic acids, including this compound, have been used as effective corrosion inhibitors . They form an adsorptive protective layer on the metallic surface, which can be connected to the metallic surface by means of chemical bonds (chemical adsorption) or physical forces (physical adsorption) .

Pharmacological Applications

The α-aminophosphonates, which can be synthesized using this compound, have shown a broad spectrum of pharmacological and physiological effectiveness . They have been used as inhibitors of the angiotensin-converting enzyme, antiviral, antibiotic, antibacterial, antitumoral, anti-HIV, antihypertensive, anti-tuberculosis agents, and antioxidant .

Agricultural Applications

The α-aminophosphonates, synthesized using this compound, have also been used in agricultural applications such as herbicides, fungicides, and insecticides .

Industrial Applications

Organophosphorus compounds, including this compound, have fascinating applications in industrial fields . They have attracted an intensively growing interest due to their important role in organic synthesis and medicinal chemistry .

properties

IUPAC Name

N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FNO3P/c1-3-5-16-25-27(24,26-17-6-4-2)21(19-14-10-11-15-20(19)22)23-18-12-8-7-9-13-18/h7-15,21,23H,3-6,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRLQGZHUNLQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(C(C1=CC=CC=C1F)NC2=CC=CC=C2)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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